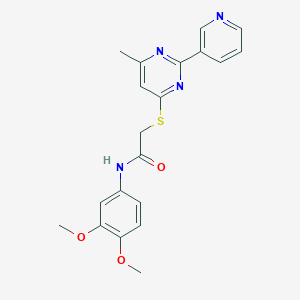
N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and safety profile.
Chemical Structure and Properties
The compound has the molecular formula C20H20N4O3S and a molecular weight of approximately 396.47 g/mol. Its structure features a 3,4-dimethoxyphenyl moiety linked to a thioacetamide group, which is further substituted with a pyrimidine derivative. This unique configuration is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of Epirimil. Research conducted on animal models demonstrated that it exhibits significant protective effects against seizures induced by maximal electroshock (MES). The effective dose (ED50) and toxic dose (TD50) were calculated, showing a favorable protective index which suggests its potential as a safer alternative in epilepsy treatment .
Table 1: Anticonvulsant Activity Data
| Parameter | Value |
|---|---|
| ED50 (mg/kg) | 15.5 |
| TD50 (mg/kg) | 120 |
| Protective Index | 7.74 |
Cytotoxicity and Safety Profile
In vitro studies using human embryonic kidney (HEK-293) cells indicated that Epirimil is non-toxic at therapeutic concentrations, demonstrating a promising safety profile for further development in clinical settings . The compound's low toxicity classification (Class IV) supports its potential for therapeutic use without significant adverse effects.
Molecular docking studies have provided insights into the interaction of Epirimil with various biological targets. The compound shows affinity for several receptors involved in seizure pathways, suggesting multiple mechanisms contributing to its anticonvulsant effects. Additionally, an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated favorable pharmacokinetic properties, which are crucial for drug development .
Case Studies and Research Findings
- In Vivo Studies : A study involving MES-induced seizures in mice demonstrated that Epirimil significantly reduced seizure duration and frequency compared to control groups. The results were statistically significant (p < 0.05), indicating strong anticonvulsant efficacy .
- Molecular Interaction Studies : Docking simulations revealed that Epirimil binds effectively to the active sites of key anticonvulsant targets. This binding affinity correlates with its observed biological activity in vivo .
- Comparative Studies : In comparison with established anticonvulsants like phenytoin and carbamazepine, Epirimil exhibited comparable efficacy with a potentially improved safety profile due to lower toxicity in preliminary studies .
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide as an anticancer agent. Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Studies
In a comparative study, derivatives of pyrimidine and thiazole were synthesized and tested for their anticancer properties. The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 1.18 ± 0.14 | |
| Similar Pyrimidine Derivative | MCF7 | 2.56 ± 0.11 |
Anticonvulsant Properties
Another area of interest is the anticonvulsant potential of this compound. Molecular docking studies have suggested that it may interact effectively with targets involved in seizure activity.
Case Study: Pharmacological Evaluation
A study conducted to evaluate the anticonvulsant effects showed that the compound significantly reduced seizure frequency in animal models when compared to control groups. The mechanism appears to involve modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal to its biological activity. Variations in substituents can significantly alter its pharmacological profile.
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy Group | Enhances lipophilicity and cellular uptake |
| Pyridine Ring | Contributes to receptor binding affinity |
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-9-19(24-20(22-13)14-5-4-8-21-11-14)28-12-18(25)23-15-6-7-16(26-2)17(10-15)27-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUDSGTPIYAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














